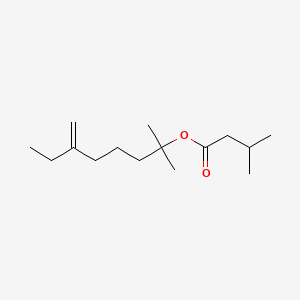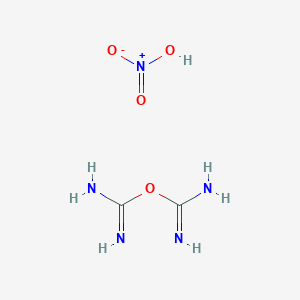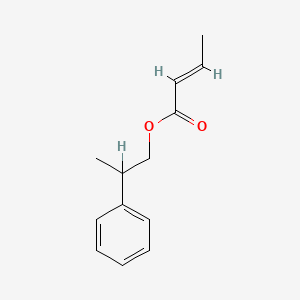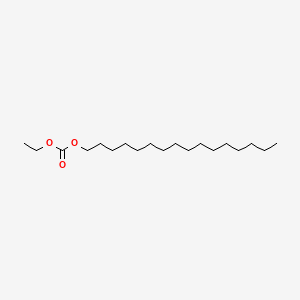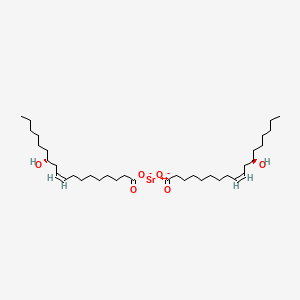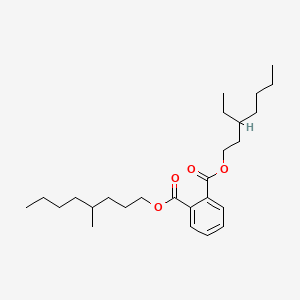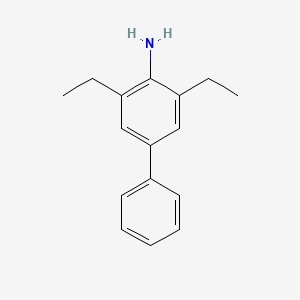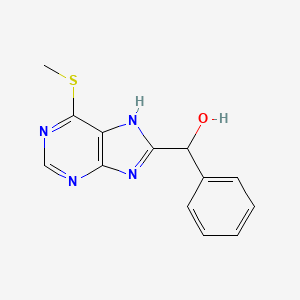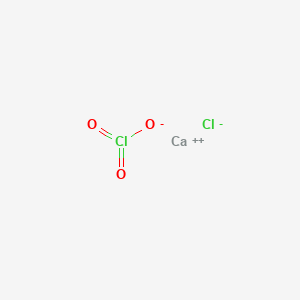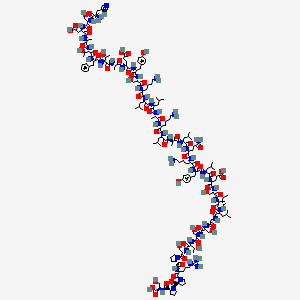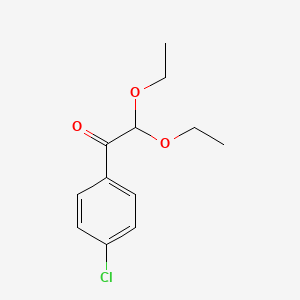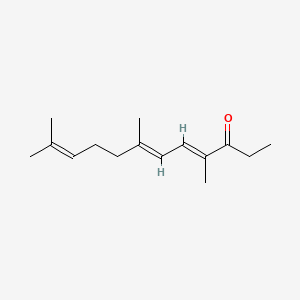
4,6,10-Dodecatrien-3-one, 4,7,11-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6,10-Dodecatrien-3-one, 4,7,11-trimethyl- is a complex organic compound belonging to the class of sesquiterpenes. This compound is characterized by its unique structure and has been studied for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6,10-Dodecatrien-3-one, 4,7,11-trimethyl- typically involves multiple steps, starting with the base molecule of dodecatriene. The process may include selective hydrogenation, oxidation, and other chemical reactions to introduce the necessary functional groups and achieve the desired molecular structure.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out using advanced chemical engineering techniques. Large-scale reactors and controlled environments are used to ensure the purity and consistency of the compound. The process may involve the use of catalysts and specific reaction conditions to optimize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve halogenation using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or alkenes.
Substitution: Generation of halogenated derivatives.
Scientific Research Applications
4,6,10-Dodecatrien-3-one, 4,7,11-trimethyl- has been extensively studied for its applications in various fields:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other chemical products.
Mechanism of Action
4,6,10-Dodecatrien-3-one, 4,7,11-trimethyl- is similar to other sesquiterpenes such as nerolidol and farnesol. it has unique structural features that distinguish it from these compounds. For example, the presence of specific functional groups and the arrangement of double bonds contribute to its distinct properties and applications.
Comparison with Similar Compounds
Nerolidol
Farnesol
Caryophyllene
Humulene
Properties
CAS No. |
92860-01-0 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(4E,6E)-4,7,11-trimethyldodeca-4,6,10-trien-3-one |
InChI |
InChI=1S/C15H24O/c1-6-15(16)14(5)11-10-13(4)9-7-8-12(2)3/h8,10-11H,6-7,9H2,1-5H3/b13-10+,14-11+ |
InChI Key |
IOOAAQDGILGZAW-IFQMDVHZSA-N |
Isomeric SMILES |
CCC(=O)/C(=C/C=C(\C)/CCC=C(C)C)/C |
Canonical SMILES |
CCC(=O)C(=CC=C(C)CCC=C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


